4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Description
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a cyano group, and a prop-2-ynyl substituent
Properties
IUPAC Name |
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c1-3-11-22-17-13(2)5-4-6-16(17)24-19(22)21-18(23)15-9-7-14(12-20)8-10-15/h1,4-10H,11H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQNNSKXLQGREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclocondensation of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Prop-2-ynyl Group: This step involves the alkylation of the benzothiazole derivative with a propargyl halide under basic conditions.
Cyano Group Addition:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) or potassium carbonate in acetonitrile.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzothiazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes or receptors, modulating their activity. The cyano group and prop-2-ynyl substituent can further influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a similar core structure.
4-cyano-N-(4-methyl-1,3-benzothiazol-2-ylidene)benzamide: Lacks the prop-2-ynyl group.
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide: Lacks the cyano group.
Uniqueness
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is unique due to the presence of both the cyano group and the prop-2-ynyl substituent, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure
The molecular formula of 4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is , and its structure features a benzothiazole core, which is known for its diverse biological activities.
The compound's mechanism of action may involve interaction with specific biological targets, potentially acting as a photosensitizer. It is hypothesized that it generates reactive oxygen species (ROS) through energy transfer and single electron transfer pathways, which can lead to cellular damage and apoptosis in targeted cells.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have been reported to possess activity against various bacterial strains. The specific activity of 4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide against microbial pathogens remains to be fully characterized but is anticipated based on structural analogs.
Anticancer Activity
Studies on related compounds reveal that benzothiazole derivatives often show significant anticancer properties. For example, certain benzothiazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The potential for 4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide to inhibit tumor cell proliferation warrants further investigation.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study focused on the cytotoxic effects of benzothiazole derivatives showed that compounds with similar moieties significantly inhibited cell viability in breast cancer cell lines. The findings suggest that modifications to the benzothiazole core can enhance anticancer activity.
- Antimicrobial Screening : Various benzothiazole derivatives were screened for antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated a spectrum of activity, supporting the hypothesis that 4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide may exhibit similar properties.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 4-cyano-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide for laboratory handling?
- Methodological Answer : Key properties include:
- Molecular Weight : 341.39 g/mol (determined via mass spectrometry) .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO) and methanol, but insoluble in water. Solvent choice impacts reaction design and biological assay compatibility .
- Structural Features : The benzothiazole core with a cyano group at the 4-position and a prop-2-ynyl substituent influences electronic properties and reactivity. Confirmed via X-ray crystallography or NMR .
Q. Which standard analytical techniques validate the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold for biological studies) .
- Mass Spectrometry (MS) : Molecular ion peak alignment with theoretical mass .
- Infrared Spectroscopy (IR) : Verification of functional groups (e.g., cyano stretch at ~2200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to enhance yield and purity?
- Methodological Answer :
- Step 1 : Cyclization of precursors (e.g., 4-cyano-benzoyl chloride and substituted benzothiazole) under inert atmosphere, using dichloromethane as solvent .
- Step 2 : Catalytic Sonogashira coupling for prop-2-ynyl introduction (Pd/C, CuI, 60–80°C) .
- Step 3 : Purification via silica gel column chromatography (hexane:EtOAc gradient) or recrystallization .
- Key Variables : Temperature control during cyclization (<5% side products) and catalyst loading (0.5–1 mol% Pd) .
Q. What experimental approaches are recommended to investigate its potential anticancer mechanisms?
- Methodological Answer :
- In Vitro Assays :
- MTT/Proliferation Assays : Dose-response curves (IC₅₀ determination) in cancer cell lines (e.g., MCF-7, HeLa) .
- Enzyme Inhibition Studies : Kinase profiling (e.g., EGFR, VEGFR) using fluorescence-based kits .
- Computational Methods :
- Molecular Docking : Predict binding affinity to targets (e.g., tubulin) using AutoDock Vina .
- MD Simulations : Stability analysis of ligand-protein complexes over 100 ns .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardized Assay Conditions : Use identical cell lines, serum concentrations, and incubation times .
- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .
- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay variability (e.g., ATP vs. resazurin-based viability tests) .
Data Contradiction Analysis
Q. What strategies resolve conflicting solubility data in different solvents?
- Methodological Answer :
- Experimental Re-Evaluation : Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers .
- Solubility Parameter Calculation : Hansen solubility parameters predict miscibility (e.g., δD, δP, δH for DMSO vs. methanol) .
- Co-Solvency Studies : Gradual solvent mixing (e.g., DMSO:PBS) to identify precipitation thresholds .
Methodological Workflow Table
| Research Objective | Techniques | Key Conditions/Citations |
|---|---|---|
| Synthesis Optimization | Sonogashira coupling, column chromatography | Pd/C, 60°C, hexane:EtOAc |
| Structural Validation | ¹H NMR, HPLC-MS | CDCl₃, C18 column |
| Biological Activity | MTT assay, molecular docking | 48h incubation, AutoDock Vina |
| Solubility Analysis | DLS, co-solvency studies | 0.1–1 mg/mL, 25°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
